molecular formula C17H22O2 B8583277 4-Propynoyl-2,6-di-tert-butylphenol CAS No. 113101-46-5

4-Propynoyl-2,6-di-tert-butylphenol

Cat. No. B8583277
M. Wt: 258.35 g/mol
InChI Key: BXVIDEXSGDXRGW-UHFFFAOYSA-N
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Patent
US04708966

Procedure details

A solution of 3.40 g (20.0 mmol) of bis(trimethylsilyl)acetylene and 4.03 g (15.0 mmol) of 3,5-di-t-butyl-4-hydroxybenzoyl chloride [which is prepared from 3,5-di-t-butyl-4-hydroxybenzoic acid by treatment with oxalyl chloride (benzene, 60°, 2h)] in 80 mL of methylene chloride is treated at -78° with 1.78 mL (16.5 mmol) of titanium tetrachloride. The resulting dark mixture is stirred at -78° for 30 minutes and then is allowed to warm to 0° and stirred for an additional 30 minutes. The reaction solution is poured into 3N HCl and the layers are separated. The aqueous portion is extracted with pentane and the combined organic phase is washed with sat. NaCl and dried (MgSO4). The crude silylacetylene intermediate is concentrated, dissolved in 100 mL of methanol and then is treated at room temperature with 20 mL of 0.01M borax. After stirring the mixture at 25° overnight, it is poured into 3N HCl and the aqueous layer is extracted with pentane. The combined organic phase is washed with sat. NaCl and dried (MgSO4). Recyrstallization from hexane affords 2.40 g (62%) of the title compound: mp 100°-101°; IR (CCl4) 3620(s), 3300(m), 2950(s), 2090(m), 1640(s), 1580(s), 1290(s), 1215(vs) cm-1 ; 1H-NMR (CDCl3)δ(ppm) 1.45(s, 18H), 3.30(s, 1H), 5.80(s, 1H), 8.00(s, 2H); 13C-NMR (CDCl3)δ30.09, 34.41, 79.84, 80.80, 127.76, 128.51, 136.34, 160.02, 176.67 ppm.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][Si](C)(C)C)(C)C.[C:11]([C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([C:25]([CH3:28])([CH3:27])[CH3:26])[C:23]=1[OH:24])[C:18](Cl)=[O:19])([CH3:14])([CH3:13])[CH3:12].Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[C:18]([C:17]1[CH:16]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:23]([OH:24])=[C:22]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:21]=1)(=[O:19])[C:5]#[CH:6]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C[Si](C)(C)C#C[Si](C)(C)C
Name
Quantity
4.03 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)Cl)C=C(C1O)C(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.78 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting dark mixture is stirred at -78° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0°
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion is extracted with pentane
WASH
Type
WASH
Details
the combined organic phase is washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The crude silylacetylene intermediate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 mL of methanol
ADDITION
Type
ADDITION
Details
is treated at room temperature with 20 mL of 0.01M borax
STIRRING
Type
STIRRING
Details
After stirring the mixture at 25° overnight, it
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
is poured into 3N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with pentane
WASH
Type
WASH
Details
The combined organic phase is washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C#C)(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.